4-bromo-N-(2-chloroethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to 4-bromo-N-(2-chloroethyl)benzenesulfonamide, often involves condensation reactions, where key functional groups are introduced to form the sulfonamide linkage. For example, a study by Sowrirajan et al. (2022) on a related sulfonamide compound synthesized from 4-bromobenzaldehyde and sulfadiazine demonstrates the versatility of these reactions in producing complex sulfonamides with specific properties (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2) bonded to an amine (NH2). This functional group arrangement significantly influences the molecular geometry and electronic properties of the compound. Research on similar compounds, such as those by Shad et al. (2008), provides insights into how substitutions on the benzene ring, such as bromo and chloro groups, affect the molecular structure through intramolecular hydrogen bonding and the overall stability of the molecule (Shad, Tahir, & Chohan, 2008).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, leveraging the reactivity of the sulfonyl and amino groups. These reactions enable the synthesis of a wide range of compounds with diverse biological and chemical properties. For instance, the synthesis and biological screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives by Aziz‐ur‐Rehman et al. (2014) demonstrate the chemical versatility of sulfonamides in producing compounds with significant biological activity (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different domains. These properties are influenced by the molecular structure and the nature of substituents on the aromatic ring. Studies on related compounds, like the theoretical investigation on para-halogen benzenesulfonamides by Karabacak et al. (2009), provide valuable information on how halogen substituents affect the physical properties of these molecules (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Scientific Research Applications
Photodynamic Therapy
- Zinc Phthalocyanine Substitutes : 4-bromo-N-(2-chloroethyl)benzenesulfonamide derivatives have been used in the synthesis of zinc(II) phthalocyanine compounds, demonstrating properties useful for photodynamic therapy, especially in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral and Drug Development
- HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives, related to 4-bromo-N-(2-chloroethyl)benzenesulfonamide, have shown potential in the development of small molecular antagonists used in targeting preparations for preventing human HIV-1 infection (Cheng De-ju, 2015).
Antibacterial and Antifungal Applications
- Antimicrobial Activity : Compounds containing 4-bromo-N-(2-chloroethyl)benzenesulfonamide structures have been evaluated for their in vitro antibacterial and antifungal activities, showing significant activity against various pathogenic strains (Ranganatha et al., 2018).
Chemical Structure and Photophysical Properties
- Spectroscopic and Photophysicochemical Studies : The derivatives of 4-bromo-N-(2-chloroethyl)benzenesulfonamide have been characterized using various spectroscopic methods, revealing insights into their photophysical and photochemical properties, making them suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Catalytic Activity in Asymmetric Alkylation
- Cinchonidinium Salts Synthesis : 4-bromo-N-(2-chloroethyl)benzenesulfonamide derivatives have been used in the synthesis of cinchonidinium salts, showing high enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno, Yamamoto, & Takata, 2014).
properties
IUPAC Name |
4-bromo-N-(2-chloroethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUVNLTSMUXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303638 |
Source
|
Record name | 4-bromo-N-(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-chloroethyl)benzenesulfonamide | |
CAS RN |
385378-70-1 |
Source
|
Record name | 4-Bromo-N-(2-chloroethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385378-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-N-(2-chloroethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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